molecular formula C30H35NO3 B1196478 Ormeloxifene CAS No. 51423-20-2

Ormeloxifene

Numéro de catalogue: B1196478
Numéro CAS: 51423-20-2
Poids moléculaire: 457.6 g/mol
Clé InChI: XZEUAXYWNKYKPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Ormeloxifene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Cancer Treatment

Ormeloxifene has shown promising results in various cancer types, including pancreatic, prostate, breast, and ovarian cancers.

Case Studies

  • Pancreatic Cancer : A study demonstrated that this compound significantly inhibited pancreatic cancer cell proliferation and enhanced the efficacy of gemcitabine by 75% in xenograft models .
  • Prostate Cancer : this compound treatment led to reduced tumor growth by inhibiting epithelial-to-mesenchymal transition (EMT) processes, showcasing its potential in managing metastatic prostate cancer .

Summary Table of Cancer Studies

Cancer TypeStudy FocusKey Findings
PancreaticEfficacy with gemcitabine75% enhanced antitumor effect in xenograft models
ProstateInhibition of EMTReduced tumor growth and metastatic phenotypes
BreastCell proliferation suppressionSignificant inhibition observed
OvarianAnti-cancer activityEffective against various tumor types

Gynecological Applications

This compound is also utilized for managing conditions such as dysfunctional uterine bleeding and menorrhagia.

Efficacy in Menorrhagia

A notable study reported that this compound effectively reduced menstrual blood loss in patients with dysfunctional uterine bleeding (DUB), achieving an 84% relief rate from dysmenorrhea after treatment .

Safety Profile

This compound has a favorable safety profile with minimal side effects, making it a suitable option for long-term use in women experiencing heavy menstrual bleeding .

Summary Table of Gynecological Studies

ConditionTreatment DurationEfficacy RateSide Effects
Dysfunctional Uterine Bleeding6 months84% symptom reliefMild abdominal pain reported
Menorrhagia6 months78% cure rateMinimal side effects noted

Pharmacological Properties

This compound's pharmacological profile indicates it possesses antioxidant properties and influences systemic hemodynamics positively, making it a candidate for further exploration in cardiovascular health as well .

Comparaison Avec Des Composés Similaires

Ormeloxifene is unique among selective estrogen receptor modulators due to its nonsteroidal nature and once-weekly dosing regimen. Similar compounds include:

Activité Biologique

Ormeloxifene, also known as a selective estrogen receptor modulator (SERM), has garnered attention for its diverse biological activities, particularly in the fields of oncology and gynecology. This article will delve into the compound's mechanisms of action, efficacy in various clinical scenarios, and relevant case studies, supported by data tables and research findings.

This compound exhibits its biological activity primarily through the modulation of estrogen receptors (ERs). It can act as an agonist or antagonist depending on the tissue type, which underlies its effectiveness in treating different conditions.

  • Anti-Cancer Activity :
    • This compound has demonstrated potent anti-cancer properties, particularly in breast cancer and head and neck squamous cell carcinoma (HNSCC). It induces apoptosis via both intrinsic and extrinsic pathways, with notable activation of caspases and mitochondrial dysfunction .
    • In breast cancer models, this compound inhibited cell proliferation in estrogen receptor-positive (ER+) MCF-7 cells more effectively than in estrogen receptor-negative (ER−) MDA-MB231 cells. It caused cell cycle arrest at the G0/G1 phase by upregulating p21 and p27 while downregulating cyclins D1 and E .
  • Impact on Signaling Pathways :
    • The compound inhibits the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is often aberrantly activated in various cancers. This inhibition leads to reduced tumor growth and enhanced sensitivity to other chemotherapeutic agents like gemcitabine in pancreatic cancer models .
  • Gynecological Applications :
    • In managing dysfunctional uterine bleeding (DUB), this compound has shown significant efficacy. A study indicated that 84% of patients experienced relief from dysmenorrhea after treatment, with substantial improvements in hemoglobin levels and endometrial thickness .

Table 1: Summary of Clinical Findings on this compound

Study FocusOutcome MeasuresResultsReference
Dysfunctional Uterine BleedingPABC score, hemoglobin levelsSignificant decrease in PABC score (p<0.001)
Breast CancerCell proliferation, apoptosisInduced apoptosis; inhibited growth in MCF-7
HNSCCCell survival, signaling pathwaysInhibited AKT phosphorylation; enhanced apoptosis
MastalgiaPain relief, breast lump size97.6% complete relief after 12 weeks

Case Studies

  • Dysfunctional Uterine Bleeding :
    A randomized controlled trial involving women diagnosed with DUB treated with this compound showed a marked improvement in symptoms over 25 weeks. The median PABC score decreased significantly from baseline (p<0.001), indicating effective management of bleeding episodes .
  • Breast Cancer Treatment :
    In a study focusing on breast cancer cell lines, this compound was found to induce apoptosis at low concentrations by depolarizing mitochondrial membrane potential. This effect was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Mastalgia Management :
    A prospective study evaluated the efficacy of this compound in treating mastalgia and fibroadenoma. Results indicated that 97.6% of women reported complete relief from mastalgia after three months of treatment, showcasing its potential as a safer alternative to traditional therapies .

Propriétés

IUPAC Name

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860460
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51423-20-2
Record name Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC147956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene
Reactant of Route 2
Reactant of Route 2
Ormeloxifene
Reactant of Route 3
Ormeloxifene
Reactant of Route 4
Reactant of Route 4
Ormeloxifene
Reactant of Route 5
Ormeloxifene
Reactant of Route 6
Reactant of Route 6
Ormeloxifene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.